![molecular formula C44H34Ge2O4 B14545708 [1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane) CAS No. 62179-08-2](/img/structure/B14545708.png)
[1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane) is a complex organogermanium compound It features a central phenylenebis(carbonyloxy) moiety flanked by two triphenylgermane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane) typically involves the reaction of phenylenebis(carbonyloxy) dichloride with triphenylgermane in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often facilitated by a catalyst such as palladium or platinum complexes.
Industrial Production Methods
While specific industrial production methods for [1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
[1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and can be carried out in solvents like THF or DCM.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide (GeO₂), while reduction could produce triphenylgermane derivatives.
Scientific Research Applications
[1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interact with biological macromolecules.
Medicine: Its unique properties are being explored for drug delivery systems and as a component in diagnostic imaging agents.
Industry: The compound is investigated for its potential use in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which [1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved include the inhibition of specific enzymes and the disruption of cellular processes, which can lead to therapeutic effects in the case of anti-cancer applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Phenylenebis(phenylmethanone): This compound has a similar phenylenebis core but with phenylmethanone groups instead of triphenylgermane.
2,2’-[1,2-Phenylenebis(carbonyloxy)]bis(N,N,N-trimethyl-1-propanaminium) diiodide: Another compound with a phenylenebis(carbonyloxy) moiety but different substituents.
Uniqueness
[1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane) is unique due to the presence of triphenylgermane groups, which impart distinct chemical and physical properties
Properties
CAS No. |
62179-08-2 |
|---|---|
Molecular Formula |
C44H34Ge2O4 |
Molecular Weight |
772.0 g/mol |
IUPAC Name |
bis(triphenylgermyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C44H34Ge2O4/c47-43(49-45(35-21-7-1-8-22-35,36-23-9-2-10-24-36)37-25-11-3-12-26-37)41-33-19-20-34-42(41)44(48)50-46(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-34H |
InChI Key |
IXUJXHOWBAMZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)O[Ge](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14545630.png)

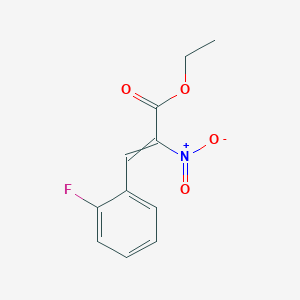
![2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14545642.png)
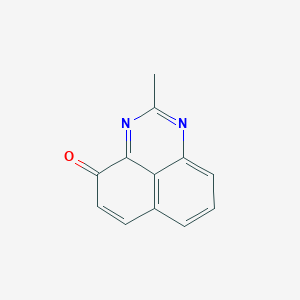
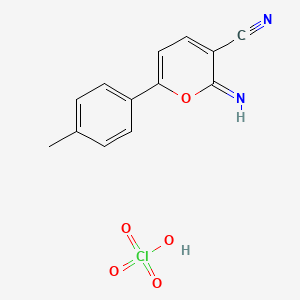
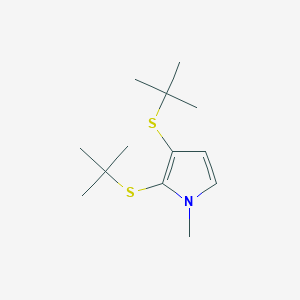
![3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14545676.png)
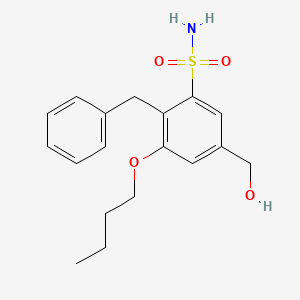
![1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene](/img/structure/B14545691.png)
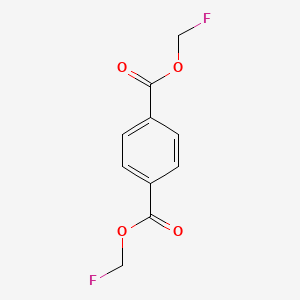
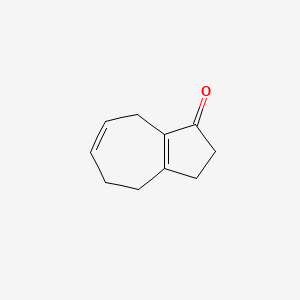
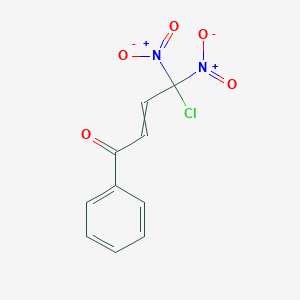
![Dodecyl(dimethyl)[(triethoxysilyl)methyl]phosphanium chloride](/img/structure/B14545709.png)
